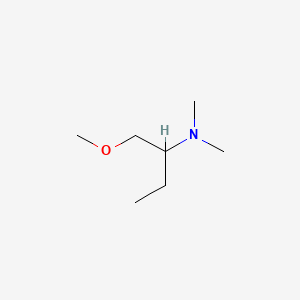
Hydroxy-Ondansetron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-Ondansetron is a derivative of Ondansetron, a well-known antiemetic drug used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgical operations . This compound shares a similar structure to Ondansetron but includes a hydroxyl group, which may alter its pharmacological properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-Ondansetron typically involves the hydroxylation of Ondansetron. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst.
Biocatalytic Hydroxylation: Employing enzymes like cytochrome P450 to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers better control over reaction parameters and scalability . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy-Ondansetron can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Hydrocarbons.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Hydroxy-Ondansetron has several scientific research applications, including:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on serotonin receptors and other biological targets.
Medicine: Explored for its antiemetic properties and potential use in treating nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
Hydroxy-Ondansetron exerts its effects by selectively antagonizing the serotonin receptor subtype 5-HT3 . This receptor is involved in the vomiting reflex, and its blockade prevents nausea and vomiting. The hydroxyl group may enhance the binding affinity or alter the pharmacokinetics of the compound, leading to different therapeutic outcomes.
Comparación Con Compuestos Similares
Ondansetron: The parent compound, widely used as an antiemetic.
Granisetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Tropisetron: A 5-HT3 receptor antagonist used for the same indications.
Uniqueness: Hydroxy-Ondansetron’s uniqueness lies in its hydroxyl group, which may confer different pharmacological properties compared to its parent compound and other similar drugs . This modification can lead to variations in efficacy, metabolism, and side effects.
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-9-15(22)17-16(18(12)23)13-5-3-4-6-14(13)20(17)2/h3-8,12,15,22H,9-10H2,1-2H3 |
Clave InChI |
VBUMWRZTWGNELX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC2CC(C3=C(C2=O)C4=CC=CC=C4N3C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
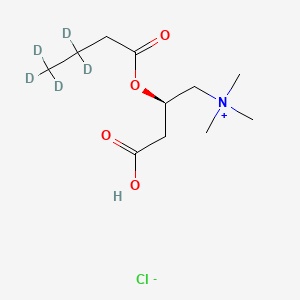
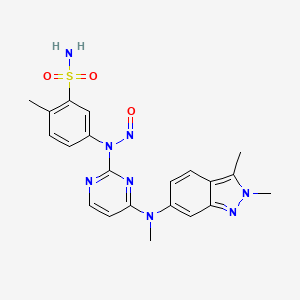
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
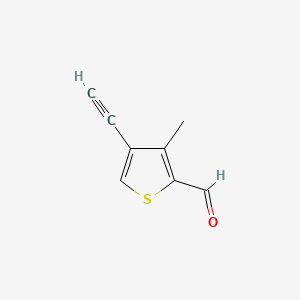
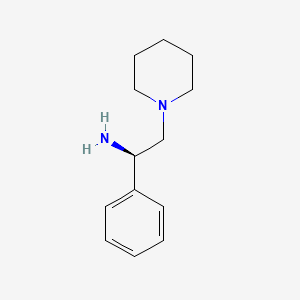
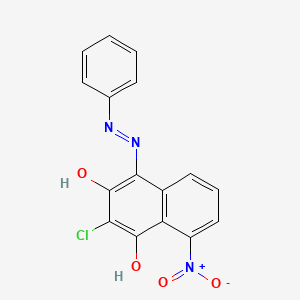

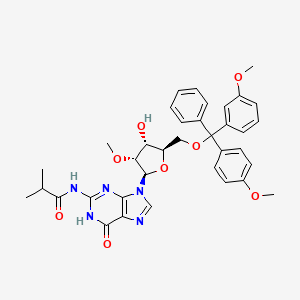
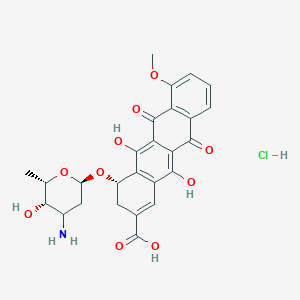

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
